Perfluoro tert-butylcyclohexane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Perfluor-tert-butylcyclohexan kann durch Reaktion von tert-Butylcyclohexan mit Fluor-Gas in Gegenwart von Natriumfluorid synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Umgebung, um die vollständige Fluorierung der Verbindung sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Perfluor-tert-butylcyclohexan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Spezialanlagen zur sicheren und effizienten Handhabung von Fluor-Gas. Die Reaktion wird unter kontrollierten Temperaturen und Drücken durchgeführt, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Perfluor-tert-butylcyclohexan unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Fluoratomen. Diese Reaktionen können durch verschiedene Reagenzien unter bestimmten Bedingungen katalysiert werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft nucleophile Reagenzien wie Natriumhydroxid oder Kaliumhydroxid. Die Reaktionen werden typischerweise in polaren Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Oxidations- und Reduktionsreaktionen: Obwohl weniger häufig, kann Perfluor-tert-butylcyclohexan unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen. Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen zur Bildung verschiedener fluorierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

Perfluor-tert-butylcyclohexan hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird aufgrund seiner Stabilität und Trägheit als Lösungsmittel und Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die starke Gaslöslichkeit der Verbindung macht sie in biologischen Studien nützlich, insbesondere in Sauerstofftransport- und -bereitstellungssystemen.

Medizin: Als Bestandteil von Oxycyte wird Perfluor-tert-butylcyclohexan in therapeutischen Anwendungen eingesetzt, um die Sauerstoffversorgung von geschädigtem Gewebe zu verbessern.

5. Wirkmechanismus

Perfluor-tert-butylcyclohexan entfaltet seine Wirkung hauptsächlich durch seine Fähigkeit, Gase zu lösen und zu transportieren. In medizinischen Anwendungen verbessert es die Sauerstoffversorgung von Geweben, indem es Sauerstoffmoleküle effizienter als Hämoglobin transportiert. Dies wird durch seine hohe Löslichkeit für Gase und seine Fähigkeit erreicht, stabile Emulsionen zu bilden . Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Sauerstofftransportwege im Blutkreislauf und die Sauerstoffversorgung von hypoxischem Gewebe .

Ähnliche Verbindungen:

Perfluorbutan: Wird aufgrund seiner Gaslöslichkeit in der Ultraschallbildgebung eingesetzt.

Perfluordekalin: Bekannt für seinen Einsatz in künstlichen Blutsubstituten und Sauerstoffträgern.

Perfluorktan: In verschiedenen industriellen Anwendungen eingesetzt aufgrund seiner chemischen Stabilität und Inertheit.

Eindeutigkeit: Perfluor-tert-butylcyclohexan ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ein Gleichgewicht zwischen Gaslöslichkeit und chemischer Stabilität bietet. Dies macht es besonders gut geeignet für Anwendungen, die einen effizienten Gastransport und eine effiziente Abgabe erfordern, wie z. B. in medizinischen Sauerstoffträgern .

Wirkmechanismus

Perfluoro tert-butylcyclohexane exerts its effects primarily through its ability to dissolve and transport gases. In medical applications, it enhances oxygen delivery to tissues by carrying oxygen molecules more efficiently than hemoglobin. This is achieved through its high solubility for gases and its ability to form stable emulsions . The molecular targets and pathways involved include the oxygen transport pathways in the bloodstream and the delivery of oxygen to hypoxic tissues .

Vergleich Mit ähnlichen Verbindungen

Perfluorobutane: Used in ultrasound imaging due to its gas-dissolving properties.

Perfluorodecalin: Known for its use in artificial blood substitutes and oxygen carriers.

Perfluorooctane: Utilized in various industrial applications for its chemical stability and inertness.

Uniqueness: Perfluoro tert-butylcyclohexane is unique due to its specific molecular structure, which provides a balance between gas solubility and chemical stability. This makes it particularly suitable for applications requiring efficient gas transport and delivery, such as in medical oxygen carriers .

Biologische Aktivität

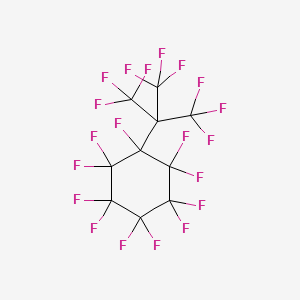

Perfluoro tert-butylcyclohexane (PFTBCH) is a perfluorinated compound characterized by a cyclohexane ring with all hydrogen atoms replaced by fluorine atoms, particularly featuring a tert-butyl substituent. This compound, with the molecular formula and an approximate molecular weight of 500.07 g/mol, is gaining attention for its potential biological applications, particularly in medical and imaging fields.

PFTBCH belongs to the class of organohalogen compounds and exhibits unique physicochemical properties:

- Molecular Weight : 500.07 g/mol

- Density : 1.9989 g/mL at 24°C

- Melting Point : -24°C

- Boiling Point : 148.5°C

These properties contribute to its stability and solubility characteristics, making it suitable for various applications in biological systems.

Oxygen Transport Enhancement

One of the primary areas of research for PFTBCH is its ability to enhance oxygen delivery to tissues. Its high gas-dissolving capacity allows it to carry significant amounts of oxygen, which is crucial for therapeutic interventions in conditions like traumatic brain injury (TBI). Clinical trials have explored the use of PFTBCH (marketed under the name Oxycyte) in TBI treatment, where it has shown promise in improving oxygenation and potentially reducing secondary brain injury .

Biocompatibility and Imaging

PFTBCH's biocompatibility and long half-life in biological systems make it a candidate for biomedical imaging techniques. Its stability allows it to function effectively as a contrast agent in imaging modalities such as MRI and ultrasound, potentially improving diagnostic accuracy .

Research indicates that PFTBCH interacts with cellular membranes and proteins, influencing oxygen transport mechanisms. The compound's interactions may affect cellular respiration and metabolic pathways, although detailed mechanisms are still under investigation .

Cytotoxicity Studies

The safety profile of PFTBCH has been evaluated through various cytotoxicity studies. Initial findings suggest that while PFTBCH exhibits some cytotoxic effects at higher concentrations, its therapeutic window appears favorable for clinical applications. Ongoing studies aim to quantify these interactions further and assess any long-term metabolic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of PFTBCH, it's useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluoro(1-methyl-4-tert-butylcyclohexane | C₁₀F₂₀ | Contains a methyl group along with tert-butyl |

| Perfluoro(t-butyl)cyclohexane | C₁₀F₂₀ | Directly related compound with similar structure |

| Perfluorodecalin | C₁₂F₂₂ | Larger carbon framework; used in medical imaging |

| Perfluoromethyldecalin | C₁₂F₂₂ | Similar applications in oxygen transport |

PFTBCH stands out due to its combination of high stability, effective oxygen solubility, and minimal reactivity compared to other perfluorinated compounds that may exhibit higher toxicity or reactivity .

Case Studies

Several case studies have highlighted the effectiveness of PFTBCH in clinical settings:

- Traumatic Brain Injury : In trials involving TBI patients, PFTBCH was administered as part of a treatment regimen aimed at improving cerebral oxygenation. Results indicated significant improvements in patient outcomes compared to standard treatments .

- Imaging Techniques : Studies utilizing PFTBCH as a contrast agent demonstrated enhanced imaging quality and resolution in MRI scans, providing clearer delineation of tissues affected by various pathologies .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-2(1(8(22,23)24,9(25,26)27)10(28,29)30)3(12,13)5(16,17)7(20,21)6(18,19)4(2,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTXBOGHSBHSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233868 | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84808-64-0 | |

| Record name | Oxycyte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84808-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084808640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro[(tert-butyl)cyclohexane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO TERT-BUTYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX1Z33VUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.